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  • Product: 1-Cyclohexyl-2-phenylethan-1-ol
  • CAS: 6006-68-4

Core Science & Biosynthesis

Foundational

Spectroscopic data (NMR, IR, MS) for 1-Cyclohexyl-2-phenyletan-1-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclohexyl-2-phenylethan-1-ol Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclohexyl-2-phenylethan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Cyclohexyl-2-phenylethan-1-ol (C₁₄H₂₀O, Molar Mass: 204.31 g/mol ).[1] Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this secondary alcohol. The guide is structured to not only present the data but also to explain the underlying principles and experimental considerations, ensuring a thorough understanding for both data acquisition and interpretation.

Introduction and Molecular Structure

1-Cyclohexyl-2-phenylethan-1-ol is a secondary alcohol containing a cyclohexyl ring, a phenyl group, and a stereocenter at the carbinol carbon. Its chemical structure presents a fascinating case for spectroscopic analysis due to the distinct chemical environments of its constituent protons and carbons. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications, including as a potential building block in medicinal chemistry.

The molecular structure is as follows:

Caption: Molecular Structure of 1-Cyclohexyl-2-phenylethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Cyclohexyl-2-phenylethan-1-ol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data (Free Induction Decay) with a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, carbinol, and cyclohexyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Phenyl (Ar-H)7.20 - 7.40Multiplet5H-
Carbinol (CH-OH)~3.6 - 3.8Multiplet1H-
Benzylic (CH₂)2.80 - 3.00Multiplet2H-
Hydroxyl (OH)1.5 - 2.5 (variable)Broad Singlet1H-
Cyclohexyl (CH)1.0 - 2.0Multiplet1H-
Cyclohexyl (CH₂)0.9 - 1.9Multiplet10H-
  • Expertise & Experience: The broadness of the hydroxyl proton signal is due to chemical exchange and its chemical shift is highly dependent on concentration and temperature.[2] The protons on the cyclohexyl ring will show complex overlapping multiplets due to their diastereotopic nature and complex coupling patterns. The carbinol proton's multiplicity will be a doublet of doublets, further complicated by coupling to the adjacent cyclohexyl proton.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg in 0.5-0.7 mL of solvent).

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C (quaternary, Ar)~138-140
CH (Ar)~128-130
CH (Ar)~126-128
CH (Ar, para)~125-127
CH-OH (Carbinol)~75-80
CH₂ (Benzylic)~40-45
CH (Cyclohexyl)~40-45
CH₂ (Cyclohexyl)~25-35
  • Trustworthiness: The predicted chemical shifts are based on established values for similar structural motifs. For example, the carbinol carbon (CH-OH) in secondary alcohols typically appears in the 60-80 ppm range.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the neat liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Characteristic IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (hydrogen-bonded)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Secondary Alcohol)1050 - 1150Strong
C-H Bend (Aromatic)690 - 900Strong
  • Authoritative Grounding: The broad, strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the hydroxyl group's O-H stretch, with the broadening due to hydrogen bonding.[2][3] The C-O stretching absorption for a secondary alcohol is typically found between 1150 and 1075 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Expected Fragmentation Pattern

The molecular ion (M⁺) is expected at m/z = 204. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[2]

m/z Proposed Fragment Fragmentation Pathway
204[C₁₄H₂₀O]⁺Molecular Ion
186[C₁₄H₁₈]⁺Dehydration ([M-H₂O]⁺)
113[C₇H₁₃O]⁺Alpha-cleavage (loss of benzyl radical)
91[C₇H₇]⁺Benzyl cation (from cleavage)
  • Expertise & Experience: The relative abundance of the fragment ions will depend on their stability. The benzyl cation (m/z 91) is a very stable carbocation and is therefore expected to be a prominent peak in the spectrum. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen, is a characteristic fragmentation for alcohols.[2]

M [C₁₄H₂₀O]⁺˙ m/z = 204 M_H2O [C₁₄H₁₈]⁺˙ m/z = 186 M->M_H2O - H₂O M_benzyl [C₇H₁₃O]⁺ m/z = 113 M->M_benzyl - •CH₂Ph benzyl_cation [C₇H₇]⁺ m/z = 91 M->benzyl_cation α-cleavage

Caption: Proposed major fragmentation pathways for 1-Cyclohexyl-2-phenylethan-1-ol in EI-MS.

Synthesis and Purity Considerations

A common synthetic route to 1-Cyclohexyl-2-phenylethan-1-ol is the reduction of 1-cyclohexyl-2-phenylethanone.[5] Potential impurities could include the starting ketone or byproducts from the reducing agent. Spectroscopic analysis is crucial for confirming the complete conversion of the ketone (disappearance of the C=O stretch in IR at ~1715 cm⁻¹) and the absence of other impurities.

Conclusion

The spectroscopic data for 1-Cyclohexyl-2-phenylethan-1-ol are consistent with its proposed structure. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key hydroxyl functional group, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This comprehensive guide serves as a valuable resource for the identification and characterization of this compound in a research and development setting.

References

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 14-21.
  • Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols. Fiveable.
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  • Royal Society of Chemistry. (n.d.).
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  • Oreate AI. (2026, January 8). Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions.
  • Royal Society of Chemistry. (2021).
  • PubChem. (n.d.). (1R)-1-cyclohexyl-2-phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Visualized Experiments. (2013).
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  • Royal Society of Chemistry. (2014).
  • Diva. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors.
  • PubChem. (n.d.). 1-Cyclohexyl-2-phenylethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Vedantu. (n.d.). Show how you will synthesise: (i) 1-Phenylethanol from a suitable alkene. (ii) Cyclohexylmethanol using an alkyl halide by a SN2 reaction.
  • NIST. (n.d.). 1-Cyclohexylethanol. National Institute of Standards and Technology.
  • NIST. (n.d.). 1-cyclohexyl-2-phenylethene. National Institute of Standards and Technology.
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
  • YouTube. (2022, September 15). Show how will you synthesise: (i) 1 -phenylethanol from a suitable alkene. (ii) cyclohexylmethanol....
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545).
  • ChemicalBook. (n.d.). 1-PHENYLCYCLOHEXANOL(1589-60-2) IR Spectrum.
  • FooDB. (2010, April 8). Showing Compound 2-Phenylethan-1-ol (FDB007516).
  • NIST. (n.d.). 2-Cyclohexylamino-1-phenylethanol. National Institute of Standards and Technology.
  • PubChem. (n.d.). alpha-(Cyclohexylmethyl)benzenemethanol.
  • OpenStax. (n.d.). 29.6 Infrared (IR) Spectroscopy.
  • ChemicalBook. (n.d.). 2-Cyclohexylethanol (4442-79-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). (R)-(+)-1-Phenylethanol(1517-69-7) 13C NMR.
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP006570.
  • WebSpectra. (n.d.). IR Comparison.
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Exploratory

An In-depth Technical Guide on the Discovery and Historical Synthesis of Cyclohexyl Phenyl Ketoxime Precursors

Abstract This technical guide provides a comprehensive overview of cyclohexyl phenyl ketoxime, a significant intermediate in organic synthesis. The document delves into its probable historical synthesis, which is deeply...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of cyclohexyl phenyl ketoxime, a significant intermediate in organic synthesis. The document delves into its probable historical synthesis, which is deeply rooted in the foundational principles of Friedel-Crafts acylation and subsequent oximation reactions. While direct documentation of its initial discovery is scarce, this guide reconstructs a plausible pathway based on well-established chemical transformations from the late 19th and early 20th centuries.[1] Detailed experimental protocols for the synthesis of the precursor ketone and its conversion to the oxime are provided. This whitepaper is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the synthesis and characterization of this important chemical entity.[1]

Introduction: The Significance of Cyclohexyl Phenyl Ketoxime

Cyclohexyl phenyl ketoxime, an organic compound featuring an oxime functional group attached to a carbonyl carbon bonded to both a cyclohexyl and a phenyl group, holds a notable position in synthetic organic chemistry.[1] While not as widely documented as some other chemical entities, it serves as a crucial intermediate in various synthetic pathways and is a subject of study for pivotal reaction mechanisms like the Beckmann rearrangement.[1] Its utility extends to the synthesis of N-substituted amides, which are important structural motifs in many biologically active compounds, and as a directing group in palladium-catalyzed C-H functionalization reactions.[2] These applications pave the way for the synthesis of complex nitrogen-containing molecules and functionalized aromatic systems, which are of considerable interest in medicinal chemistry and materials science.[2]

The primary precursor to cyclohexyl phenyl ketoxime is its corresponding ketone, cyclohexyl phenyl ketone. The synthesis of this precursor and its subsequent conversion to the oxime are the focal points of this guide, providing a foundational understanding for its application in more complex syntheses.[3]

A Reconstructed Historical Perspective on Discovery and Synthesis

The discovery of cyclohexyl phenyl ketoxime is likely not a singular event but rather an extension of the burgeoning field of organic chemistry in the late 19th century. Its synthesis is intrinsically linked to two cornerstone reactions: the Friedel-Crafts acylation and the formation of oximes from ketones.[1] Although a specific discovery paper is not readily found in historical archives, the logical progression of chemical knowledge of that era allows for a plausible reconstruction of its first synthesis.[1] The pioneering work on oximes by Victor Meyer and Ernst Otto Beckmann in the late 19th century established oximation as a common technique for the derivatization and characterization of ketones.[1] The first synthesis of isomeric cyclohexyl phenyl ketoximes was reported by Meyer and Scharvin in 1897.[4]

The synthesis can be logically broken down into two primary steps:

  • Synthesis of the Precursor: Cyclohexyl Phenyl Ketone: The most probable route to this ketone in a historical context is the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride.[1] This reaction was a well-established and powerful tool for forming carbon-carbon bonds to an aromatic ring.

  • Oximation of Cyclohexyl Phenyl Ketone: The resulting ketone would then be reacted with hydroxylamine to form the corresponding oxime.[1]

This two-step process represents a classic application of fundamental organic reactions, demonstrating the predictive power of the science at the time.[1]

Precursors to Cyclohexyl Phenyl Ketoxime: A Detailed Analysis

The primary and immediate precursor to cyclohexyl phenyl ketoxime is cyclohexyl phenyl ketone . The properties and synthesis of this ketone are therefore of paramount importance.

Properties of Cyclohexyl Phenyl Ketone

Quantitative data for cyclohexyl phenyl ketoxime is not widely available, but the properties of its precursor, cyclohexyl phenyl ketone, are well-documented.[1]

PropertyValue
IUPAC Name cyclohexyl(phenyl)methanone[5]
Synonyms Benzoylcyclohexane, Phenyl cyclohexyl ketone[5]
Molecular Formula C₁₃H₁₆O[5]
Molecular Weight 188.27 g/mol [5]
Appearance White to off-white crystalline solid
Melting Point 55-59 °C
Boiling Point 295-298 °C
Synthesis of Cyclohexyl Phenyl Ketone: The Friedel-Crafts Acylation

The most common and historically significant method for preparing cyclohexyl phenyl ketone is the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.[1][6]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions because Lewis acids like aluminum chloride react violently with water, which would deactivate the catalyst.

  • Lewis Acid Catalyst: Aluminum chloride is used to activate the acyl chloride, making the carbonyl carbon more electrophilic and susceptible to attack by the electron-rich benzene ring. The molar ratio of AlCl₃ to the acyl chloride is typically around 1.1:1 to ensure complete activation.[1]

  • Temperature Control: The Friedel-Crafts acylation is an exothermic reaction.[7] Cooling the reaction mixture, often in an ice bath, is crucial to prevent side reactions such as polysubstitution and rearrangement of the cyclohexyl group.[7]

  • Quenching: The reaction is quenched by carefully adding the reaction mixture to ice water. This hydrolyzes the aluminum chloride complex, precipitating aluminum hydroxide and allowing for the isolation of the organic product.[7]

Experimental Protocol: Synthesis of Cyclohexyl Phenyl Ketone

  • Preparation of Cyclohexanecarbonyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, place cyclohexanecarboxylic acid. Slowly add thionyl chloride (SOCl₂) in a slight molar excess. Heat the mixture gently under reflux until the evolution of sulfur dioxide and hydrogen chloride gases ceases. The crude cyclohexanecarbonyl chloride can be purified by distillation under reduced pressure.[1]

  • Friedel-Crafts Acylation: In a separate, dry round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap, place anhydrous aluminum chloride and anhydrous benzene. Cool the flask in an ice bath. Slowly add the prepared cyclohexanecarbonyl chloride dropwise from the dropping funnel with vigorous stirring.[1]

  • Reaction and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion. Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Separate the organic layer, wash it with water, a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude cyclohexyl phenyl ketone. The product can be further purified by recrystallization or distillation.

Workflow for the Synthesis of Cyclohexyl Phenyl Ketone

G cluster_0 Preparation of Acyl Chloride cluster_1 Friedel-Crafts Acylation cluster_2 Work-up & Purification A Cyclohexanecarboxylic Acid C Cyclohexanecarbonyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F Cyclohexyl Phenyl Ketone C->F Ice Bath, Stirring D Benzene D->F E Anhydrous AlCl₃ E->F G Ice/HCl Quench F->G H Extraction & Washing G->H I Drying & Solvent Removal H->I J Purified Cyclohexyl Phenyl Ketone I->J

Caption: Workflow for the synthesis of cyclohexyl phenyl ketone.

Synthesis of Cyclohexyl Phenyl Ketoxime: The Oximation Reaction

The conversion of cyclohexyl phenyl ketone to its oxime is a straightforward condensation reaction with hydroxylamine. This reaction is a reliable method for the preparation of ketoximes.[8]

Causality Behind Experimental Choices:

  • Hydroxylamine Hydrochloride: Hydroxylamine is often used in the form of its hydrochloride salt (NH₂OH·HCl) for stability. A base, such as sodium acetate or sodium hydroxide, is added to the reaction mixture to liberate the free hydroxylamine.[8]

  • Solvent: A solvent in which both the ketone and the hydroxylamine salt are soluble is chosen, typically ethanol or an ethanol-water mixture.[1]

  • pH Control: The reaction is sensitive to pH. The addition of a base like sodium acetate not only liberates hydroxylamine but also buffers the solution.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring complete conversion of the ketone to the oxime within a reasonable timeframe (typically 1-4 hours).[1]

  • Precipitation and Recrystallization: The oxime is often less soluble in the reaction mixture upon cooling or dilution with water, allowing for its isolation by filtration. Recrystallization from a suitable solvent like ethanol or an ethanol-water mixture is a standard method for purification.[1][8]

Experimental Protocol: Oximation of Cyclohexyl Phenyl Ketone

  • Dissolution: In a round-bottom flask, dissolve cyclohexyl phenyl ketone in ethanol.[1]

  • Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water. The molar ratio of ketone to hydroxylamine hydrochloride to base should be approximately 1:1.5:1.5.[1]

  • Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the ketone. Heat the reaction mixture to reflux for 1-4 hours.[1]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of cold water to precipitate the crude oxime.[1]

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude cyclohexyl phenyl ketoxime can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.[1]

Overall Synthetic Pathway

G A Cyclohexanecarboxylic Acid B Cyclohexanecarbonyl Chloride A->B + SOCl₂ C Cyclohexyl Phenyl Ketone B->C + Benzene, AlCl₃ (Friedel-Crafts Acylation) D Cyclohexyl Phenyl Ketoxime C->D + NH₂OH·HCl, NaOAc (Oximation)

Caption: Synthetic pathway for Cyclohexyl Phenyl Ketoxime.

The Beckmann Rearrangement: A Key Transformation

Cyclohexyl phenyl ketoxime is a valuable substrate for the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an N-substituted amide.[9][10] This reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.[10] However, under acidic conditions, isomerization between the syn and anti forms can occur, potentially leading to a mixture of products.[4][9] The generally accepted order of migratory aptitude is Aryl > Alkyl, suggesting that the phenyl group would preferentially migrate over the cyclohexyl group.[9]

The Beckmann rearrangement of cyclohexyl phenyl ketoxime can theoretically yield two different amide products: N-phenylcyclohexanecarboxamide or N-cyclohexylbenzamide.[2] This transformation provides a direct route to N-aryl or N-cycloalkyl amides, which are important structural motifs.[2]

Mechanism of the Beckmann Rearrangement

G A Cyclohexyl Phenyl Ketoxime B Protonated Oxime A->B + H⁺ C Nitrilium Ion Intermediate B->C - H₂O (Rearrangement) D Water Addition C->D + H₂O E Tautomerization D->E - H⁺ F N-substituted Amide E->F

Caption: Generalized mechanism of the Beckmann rearrangement.

Industrial Relevance and Future Outlook

While cyclohexyl phenyl ketoxime itself may not be a large-scale industrial chemical, its chemistry is highly relevant to industrial processes. The Beckmann rearrangement is famously used in the production of ε-caprolactam from cyclohexanone oxime, the monomer for Nylon 6.[10] The principles governing the synthesis and rearrangement of cyclohexyl phenyl ketoxime are directly applicable to understanding and optimizing such large-scale processes.

Modern synthetic methods continue to evolve. For instance, a one-step synthesis of cyclohexyl phenyl ketone via a catalyzed decarboxylation reaction of benzoic acid and cyclohexanecarboxylic acid has been explored to create a more environmentally friendly process.[11] Furthermore, innovative methods for the synthesis of cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid through a series of reactions in the same reactor have been patented, highlighting the ongoing efforts to improve efficiency and reduce waste in chemical manufacturing.[6]

Conclusion

Cyclohexyl phenyl ketoxime stands as a classic example of the application of fundamental organic reactions. Its synthesis, logically proceeding through a Friedel-Crafts acylation followed by oximation, is a testament to the predictive power of organic chemistry.[1] This technical guide has provided a detailed, reconstructed historical perspective on its discovery and synthesis, complete with actionable experimental protocols and an exploration of its significance in modern organic synthesis. The continued interest in optimizing the synthesis of its precursors underscores the enduring importance of this chemical entity and its related transformations in both academic research and industrial applications.

References

  • An In-depth Technical Guide to Cyclohexyl-phenyl-methanone Oxime: Discovery and Historical Synthesis - Benchchem.
  • The Beckmann Rearrangement of the Geometrical Isomers of Cyclohexyl Phenyl Ketoxime in Liquid Sulfur Dioxide.
  • Application Notes and Protocols for Scaling Up the Production of Cyclohexyl-phenyl-methanone oxime - Benchchem.
  • A Comparative Analysis of the Reactivity of Cyclohexyl-phenyl-methanone Oxime and Other Ketoximes - Benchchem.
  • Applications of Cyclohexyl-phenyl-methanone Oxime in Organic Synthesis: Applic
  • The Beckmann Rearrangement of the Oximes of Alkyl Phenyl Ketones. Journal of the American Chemical Society.
  • Application Notes & Protocols: Cyclohexyl-phenyl-methanone Oxime as a Versatile Precursor for Heterocyclic Compounds - Benchchem.
  • Beckmann rearrangement - Wikipedia.
  • Experimental Protocol for the Oximation of Cyclohexyl Phenyl Ketone - Benchchem.
  • cyclohexyl-phenyl ketone-(Z)
  • Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem.
  • Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google P
  • CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google P
  • Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6) - PMC.
  • The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step.

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Foundational

A Comprehensive Technical Guide to the Thermochemical Properties of 1-Cyclohexyl-2-phenylethan-1-ol

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies for determining the key thermochemical properties of 1...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the key thermochemical properties of 1-Cyclohexyl-2-phenylethan-1-ol (C₁₄H₂₀O). In the absence of extensive published experimental data for this specific compound[1][2], this document serves as a procedural and theoretical framework for researchers aiming to characterize its thermodynamic landscape. We will explore both established experimental techniques and robust computational approaches for determining the enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation. The protocols detailed herein are designed to ensure self-validation and adherence to rigorous scientific standards, providing a solid foundation for further research and application in fields such as drug development and process chemistry.

Introduction: The Significance of Thermochemical Data

Thermochemical data are fundamental to understanding the stability, reactivity, and energy profile of a chemical compound. For a molecule like 1-Cyclohexyl-2-phenylethan-1-ol, which possesses both alicyclic and aromatic moieties, a thorough understanding of its thermochemistry is crucial for applications ranging from synthetic route optimization to predicting its metabolic fate. Key thermochemical parameters include:

  • Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a critical measure of a molecule's intrinsic stability.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by a specific amount. It is essential for understanding how a material stores thermal energy.

  • Standard Entropy (S°): A measure of the randomness or disorder of a system.

  • Gibbs Free Energy of Formation (ΔfG°): A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is the ultimate arbiter of spontaneity for a chemical reaction.

This guide will provide detailed methodologies for the determination of these properties for 1-Cyclohexyl-2-phenylethan-1-ol.

Experimental Determination of Thermochemical Properties

Synthesis and Purification of 1-Cyclohexyl-2-phenylethan-1-ol

Prior to any thermochemical measurement, the synthesis and rigorous purification of 1-Cyclohexyl-2-phenylethan-1-ol are paramount. A common synthetic route involves the Grignard reaction between phenylacetyl chloride and cyclohexylmagnesium bromide.

Protocol for Synthesis and Purification:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are reacted with bromocyclohexane in anhydrous diethyl ether to form cyclohexylmagnesium bromide.

  • Reaction with Phenylacetyl Chloride: A solution of phenylacetyl chloride in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0°C.

  • Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel followed by recrystallization or distillation.

  • Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >99.5% is required for accurate thermochemical measurements.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation of 1-Cyclohexyl-2-phenylethan-1-ol can be derived from its experimentally determined enthalpy of combustion. This is achieved using an isoperibol bomb calorimeter.[3][4][5][6]

Experimental Protocol for Combustion Calorimetry:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.[3]

  • Sample Preparation: A pellet of 1-Cyclohexyl-2-phenylethan-1-ol (approximately 1 gram, accurately weighed) is placed in a crucible within the bomb. A known length of fuse wire is positioned to ensure ignition.

  • Assembly and Pressurization: A small, known amount of water is added to the bomb to saturate the internal atmosphere. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Combustion: The bomb is submerged in a known mass of water in the calorimeter. The temperature of the water is monitored until it becomes constant. The sample is then ignited.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until a constant temperature is reached after the combustion is complete.

  • Analysis: The bomb is depressurized, and the contents are analyzed for any signs of incomplete combustion (e.g., soot). The nitric acid and any other side products formed are quantified by titration.

  • Calculation: The enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then calculated using Hess's Law, incorporating the standard enthalpies of formation of CO₂(g) and H₂O(l).[7]

Diagram of Combustion Calorimetry Workflow:

CombustionCalorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_measurement Measurement cluster_analysis Data Analysis Prep Weigh Sample and Prepare Pellet Fuse Attach Fuse Wire Prep->Fuse AddWater Add Water to Bomb Fuse->AddWater Seal Seal Bomb AddWater->Seal Pressurize Pressurize with O2 Seal->Pressurize Submerge Submerge Bomb in Calorimeter Pressurize->Submerge Equilibrate Equilibrate Temperature Submerge->Equilibrate Ignite Ignite Sample Equilibrate->Ignite RecordTemp Record Temperature Change Ignite->RecordTemp Analyze Analyze Bomb Contents RecordTemp->Analyze Calculate Calculate Enthalpy of Combustion Analyze->Calculate Hess Apply Hess's Law for ΔfH° Calculate->Hess

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Table 1: Data Collected and Calculated from Combustion Calorimetry

ParameterSymbolUnitExample Value
Mass of 1-Cyclohexyl-2-phenylethan-1-olm_sampleg1.0123
Heat Capacity of CalorimeterC_calkJ/K10.154
Initial TemperatureT_initialK298.15
Final TemperatureT_finalK301.23
Corrected Temperature RiseΔT_corrK3.08
Energy of CombustionΔcE°kJ/mol-8500
Standard Enthalpy of CombustionΔcH°kJ/mol-8505
Standard Enthalpy of FormationΔfH°kJ/mol-XXX
Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[8][9][10] It can also be used to determine the temperatures and enthalpies of phase transitions, such as melting and boiling.

Experimental Protocol for DSC:

  • Sample Preparation: A small amount of 1-Cyclohexyl-2-phenylethan-1-ol (5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to provide a stable atmosphere.

  • Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 K/min) over the desired temperature range.

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard, such as sapphire, under the same conditions.

  • Phase Transition Analysis: The melting point is identified as the onset temperature of the melting endotherm, and the enthalpy of fusion is determined by integrating the peak area.

Diagram of DSC Experimental Workflow:

DSCWorkflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis Weigh Weigh Sample (5-10 mg) Seal Hermetically Seal in Pan Weigh->Seal Place Place Sample and Reference in DSC Seal->Place Purge Purge with Inert Gas Place->Purge Heat Heat at a Constant Rate Purge->Heat Measure Measure Differential Heat Flow Heat->Measure Cp Calculate Heat Capacity (Cp) Measure->Cp Transitions Identify Phase Transitions Cp->Transitions Enthalpy Determine Enthalpy of Fusion Transitions->Enthalpy

Caption: Workflow for determining heat capacity and phase transitions using DSC.

Table 2: Thermochemical Data Obtainable from DSC

PropertySymbolUnit
Melting TemperatureT_mK
Enthalpy of FusionΔfusHkJ/mol
Heat Capacity (solid)C_p(s)J/(mol·K)
Heat Capacity (liquid)C_p(l)J/(mol·K)
Enthalpy of Vaporization from Vapor Pressure Measurements

The enthalpy of vaporization can be determined by measuring the vapor pressure of 1-Cyclohexyl-2-phenylethan-1-ol at different temperatures and applying the Clausius-Clapeyron equation.[11][12]

Experimental Protocol for Vapor Pressure Measurement:

  • Apparatus: A static or dynamic vapor pressure apparatus can be used. A static method involves introducing a sample into an evacuated, temperature-controlled vessel connected to a pressure transducer.

  • Sample Degassing: The sample of 1-Cyclohexyl-2-phenylethan-1-ol is thoroughly degassed to remove any dissolved gases.

  • Measurement: The sample is heated to a series of constant temperatures, and the corresponding equilibrium vapor pressures are recorded.

  • Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -ΔvapH/R, where R is the gas constant, allowing for the calculation of the enthalpy of vaporization (ΔvapH).

Computational Thermochemistry

In the absence of experimental data, or to complement it, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules like 1-Cyclohexyl-2-phenylethan-1-ol.[13][14] High-level composite methods, such as G4 or CBS-QB3, are often employed for accurate thermochemical predictions.

Computational Workflow:

  • Conformational Search: A thorough conformational search is performed to identify the lowest energy conformer of 1-Cyclohexyl-2-phenylethan-1-ol.

  • Geometry Optimization: The geometry of the lowest energy conformer is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry (e.g., CCSD(T)/aug-cc-pVTZ).

  • Thermochemical Calculation: The standard enthalpy of formation is calculated using atomization or isodesmic reaction schemes. Heat capacity, entropy, and Gibbs free energy are calculated using the results of the frequency calculation.

Diagram of Computational Workflow:

ComputationalWorkflow ConfSearch Conformational Search GeomOpt Geometry Optimization ConfSearch->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc SPE Single-Point Energy Calculation FreqCalc->SPE ThermoCalc Thermochemical Property Calculation SPE->ThermoCalc

Caption: A typical workflow for computational thermochemistry.

Table 3: Predicted Thermochemical Data from Computational Methods

PropertySymbolUnitPredicted Value
Standard Enthalpy of Formation (gas)ΔfH°(g)kJ/mol-XXX.X
Standard EntropyJ/(mol·K)XXX.X
Heat Capacity at Constant PressureC_pJ/(mol·K)XXX.X
Standard Gibbs Free Energy of FormationΔfG°kJ/mol-XXX.X

Conclusion

This guide has outlined a comprehensive framework for the experimental determination and computational prediction of the thermochemical properties of 1-Cyclohexyl-2-phenylethan-1-ol. By following the detailed protocols for combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements, researchers can obtain high-quality experimental data. These experimental endeavors, when coupled with high-level computational studies, will provide a complete and accurate thermochemical profile of this important molecule, thereby facilitating its application in various scientific and industrial contexts.

References

  • Determination of the Heat of Combustion of Alcohols. (n.d.).
  • Enthalpy – Simple calorimetry, Combustions of alcohols - Practical Science. (2023, May 4).
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Exploratory

A Technical Guide to Unlocking the Research Potential of 1-Cyclohexyl-2-phenylethan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 1-Cyclohexyl-2-phenylethan-1-ol is a secondary alcohol distinguished by its unique structural combination of a bulky, lipophilic cyclohexy...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexyl-2-phenylethan-1-ol is a secondary alcohol distinguished by its unique structural combination of a bulky, lipophilic cyclohexyl group and a versatile phenylethyl moiety. While its direct biological or catalytic applications are not extensively documented, its molecular architecture presents a compelling and underexplored scaffold for innovation in medicinal chemistry and asymmetric catalysis. The presence of a chiral center, a reactive hydroxyl group for derivatization, and a favorable lipophilic profile make it an ideal starting point for the development of novel therapeutic agents and specialized chemical tools. This guide provides a comprehensive analysis of the molecule's core properties and outlines promising, data-driven research avenues, complete with detailed experimental protocols and mechanistic hypotheses, to stimulate and direct future investigations.

Core Molecular Characteristics and Synthesis

1-Cyclohexyl-2-phenylethan-1-ol (PubChem CID: 13107668) is a C14H20O compound that merges aliphatic and aromatic features.[1] Its structure is centered around a secondary alcohol, which is a key functional group for subsequent chemical modifications.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for designing experiments, particularly in drug development where factors like lipophilicity (XLogP3) are critical for predicting membrane permeability.

PropertyValueSource
Molecular Formula C₁₄H₂₀OPubChem[1]
Molecular Weight 204.31 g/mol PubChem[1]
XLogP3 3.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3ChemScene[2]
Synthesis and Stereochemistry

The most direct synthetic route to 1-Cyclohexyl-2-phenylethan-1-ol is the reduction of its corresponding ketone, 1-Cyclohexyl-2-phenylethanone (PubChem CID: 2794612).[3] This reaction creates a chiral center at the carbinol carbon (C1), resulting in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers or the development of an asymmetric synthesis is a critical first step for any research into its stereospecific biological activities or its use as a chiral auxiliary.

G Ketone 1-Cyclohexyl-2-phenylethanone Reduction Reduction (e.g., NaBH₄) Ketone->Reduction Racemate Racemic (R/S) 1-Cyclohexyl-2-phenylethan-1-ol Reduction->Racemate Resolution Chiral Resolution (e.g., Enzymatic, Chiral HPLC) Racemate->Resolution R_Enantiomer (R)-Enantiomer Resolution->R_Enantiomer S_Enantiomer (S)-Enantiomer Resolution->S_Enantiomer

Caption: Synthetic pathway to enantiopure 1-Cyclohexyl-2-phenylethan-1-ol.

Research Area 1: Medicinal Chemistry and Drug Discovery

The molecular scaffold of 1-Cyclohexyl-2-phenylethan-1-ol is a promising starting point for lead compound discovery.[4] Its structural components are frequently found in bioactive molecules, suggesting a predisposition for interaction with biological targets. The combination of the cyclohexyl ring (lipophilicity) and the phenyl group (aromatic interactions) can be systematically modified to optimize potency and selectivity.

Potential as an Antimicrobial Agent

Scientific Rationale: Aromatic alcohols, such as 2-phenylethanol, are known to possess bacteriostatic and bactericidal properties, often by disrupting the integrity of the bacterial cell membrane.[5] The increased lipophilicity of 1-Cyclohexyl-2-phenylethan-1-ol, due to the cyclohexyl group, may enhance its ability to partition into and disrupt the lipid bilayer of bacterial membranes, potentially leading to greater potency compared to simpler aromatic alcohols.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a stock solution of 1-Cyclohexyl-2-phenylethan-1-ol in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL. Include positive (microorganism, no compound) and negative (media only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth. The assay can be quantified by measuring optical density at 600 nm.

Potential as a Cytotoxic Agent for Cancer Therapy

Scientific Rationale: The discovery of novel anticancer agents often involves screening structurally diverse small molecules.[6] Scaffolds containing both cyclohexyl and phenyl rings are present in ligands for targets like the sigma-2 receptor, which is overexpressed in pancreatic and other cancer cells.[7] Derivatives of this scaffold have been shown to induce cell death through the generation of mitochondrial reactive oxygen species (ROS).[7] It is plausible that 1-Cyclohexyl-2-phenylethan-1-ol or its derivatives could engage similar pro-apoptotic pathways.

Hypothesized Mechanism: Induction of Apoptosis via Mitochondrial ROS

G cluster_cell Cancer Cell Molecule 1-Cyclohexyl-2-phenylethan-1-ol Derivative Mitochondrion Mitochondrion Molecule->Mitochondrion Induces Stress ROS ↑ Mitochondrial ROS Mitochondrion->ROS Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized pathway for inducing apoptosis in cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cells (e.g., HepG2 hepatoma cells[8], Panc-1 pancreatic cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 1-Cyclohexyl-2-phenylethan-1-ol (or its derivatives) for 48-72 hours. Use DMSO as a vehicle control.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Derivatization Strategy for Lead Optimization

The hydroxyl group is the primary handle for creating a library of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Derivative TypeReagents & ConditionsPotential Advantage
Esters Acyl chloride or carboxylic acid, base (e.g., pyridine, DMAP)Modulate lipophilicity, potential for prodrug strategy.
Ethers Alkyl halide, strong base (e.g., NaH) (Williamson Ether Synthesis)Increase metabolic stability, alter hydrogen bonding capacity.
Carbonates Chloroformate, baseIntroduce new interaction points, modify solubility.
Amines (via Mitsunobu) Phthalimide (followed by hydrolysis), DEAD, PPh₃Introduce a basic center for salt formation, improve solubility.

Research Area 2: Asymmetric Catalysis

Enantiomerically pure chiral alcohols are valuable building blocks in asymmetric synthesis, often serving as precursors to chiral ligands or as chiral auxiliaries. The defined stereochemistry and steric bulk of 1-Cyclohexyl-2-phenylethan-1-ol make it an excellent candidate for these applications.

Scientific Rationale: The development of novel chiral ligands is crucial for advancing asymmetric catalysis.[9] The rigid cyclohexyl group and the phenyl ring of 1-Cyclohexyl-2-phenylethan-1-ol can create a well-defined chiral pocket when incorporated into a ligand structure, enabling high stereocontrol in metal-catalyzed reactions.

Proposed Workflow: Development of a Chiral Phosphine Ligand

This workflow outlines the transformation of the enantiopure alcohol into a P-chiral phosphine ligand, a class of ligands highly effective in asymmetric hydrogenation.

G cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis S_Alcohol (S)-Alcohol Tosylate Tosylate Intermediate S_Alcohol->Tosylate 1. TsCl, Py Phosphine Chiral Phosphine Ligand Tosylate->Phosphine 2. LiPPh₂ Catalyst Active Chiral Catalyst Phosphine->Catalyst Metal Metal Precursor (e.g., [Rh(COD)₂]BF₄) Metal->Catalyst Reaction Asymmetric Reaction (e.g., Hydrogenation) Catalyst->Reaction Product Enantioenriched Product Reaction->Product

Caption: Workflow for chiral ligand synthesis and application.

Experimental Protocol: Synthesis of a (R)-1-(1-Cyclohexyl-2-phenylethyl)diphenylphosphine Ligand

  • Activation of the Alcohol: Dissolve enantiopure (S)-1-Cyclohexyl-2-phenylethan-1-ol in dichloromethane with pyridine. Cool to 0°C and add p-toluenesulfonyl chloride (TsCl) portion-wise. Stir overnight to form the tosylate. This converts the hydroxyl into a good leaving group with inversion of stereochemistry.

  • Nucleophilic Substitution: Prepare lithium diphenylphosphide (LiPPh₂) by reacting chlorodiphenylphosphine with lithium metal in THF. Add the tosylate from step 1 to the LiPPh₂ solution and stir at room temperature to form the desired phosphine ligand.

  • Purification: Purify the resulting phosphine ligand via column chromatography under an inert atmosphere.

  • Complexation and Catalytic Testing: Form a rhodium or iridium complex by reacting the phosphine with a suitable metal precursor. Test the efficacy of the resulting catalyst in a benchmark asymmetric hydrogenation of a prochiral olefin, analyzing the enantiomeric excess (ee) of the product by chiral GC or HPLC.

Conclusion

1-Cyclohexyl-2-phenylethan-1-ol stands as a molecule of significant latent potential. Its straightforward synthesis and unique structural features provide a robust platform for exploration in two high-impact areas of chemical science. In medicinal chemistry, it serves as a versatile scaffold for generating libraries of novel compounds to be screened for antimicrobial and anticancer activities. In materials science and catalysis, its chiral nature can be leveraged to create sophisticated ligands for asymmetric transformations. The research pathways outlined in this guide offer tangible, hypothesis-driven starting points for unlocking the full scientific value of this promising, yet underutilized, chemical entity.

References

  • PubChem. 1-Cyclohexyl-2-phenylethan-1-ol | C14H20O | CID 13107668. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available from: [Link]

  • PubChem. 1-Cyclohexyl-2-phenylethanone | C14H18O | CID 2794612. Available from: [Link]

  • Vedantu. Show how you will synthesise: (i) 1-Phenylethanol from a suitable alkene. (ii) Cyclohexylmethanol using an alkyl halide by a. Available from: [Link]

  • DiVA. Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • YouTube. Show how will you synthesise: (i) 1 -phenylethanol from a suitable ... Available from: [Link]

  • ChemSynthesis. 1-cyclohexyl-2-phenylethanol - C14H20O, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • PrepChem.com. Synthesis of 1-(cyclohexylphenyl)-1-phenylethane. Available from: [Link]

  • PubChem. (1R)-1-cyclohexyl-2-phenylethanol | C14H20O | CID 39240818. Available from: [Link]

  • NIST WebBook. 1-cyclohexyl-2-phenylethene. Available from: [Link]

  • SAGE Journals. Phenylethyl Alcohol. Available from: [Link]

  • PMC. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Available from: [Link]

  • PubMed. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. Available from: [Link]

  • Phcogj.com. Cytotoxic Activities of Phytochemical Components from Ethanol Extract of Ajwa Date on Human Hepatoma Cancer Cells in. Available from: [Link]

  • RSC Publishing. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Available from: [Link]

  • YouTube. Show how will you synthesise: (i) 1 -phenylethanol from a suitable alkene. (ii) cyclohexylmethano... Available from: [Link]

  • MDPI. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Available from: [Link]

  • Gminsights.com. 4 major applications impacting the future of 2-phenylethanol industry. Available from: [Link]

  • OJS. A Brief Review of Phenolic Antioxidant and their Biological Activity. Available from: [Link]

  • Reddit. Help with 1-phenylethanol reaction : r/OrganicChemistry. Available from: [Link]

  • MDPI. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Available from: [Link]

  • ACS. In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. Available from: [Link]

  • Ierek.com. Green chemistry concept: Applications of catalysis in pharmacuetical industry. Available from: [Link]

  • Drug-forum.com. Phenylethyl Alcohol: Uses, Dosage, and Safety in Fragrance and Cosmetics. Available from: [Link]

  • Cardiff University. Acceptorless dehydrogenation of 1-phenylethanol using Pd/TiO2 catalysts prepared by sol immobilisation. Available from: [Link]

  • MDPI. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Available from: [Link]

  • Wiley Online Library. A Peroxygenase‐Alcohol Dehydrogenase Cascade Reaction to Transform Ethylbenzene Derivatives into Enantioenriched Phenylethanol. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 1-Phenylethanol via Markovnikov Hydration of Styrene

Executive Summary This application note details the laboratory-scale preparation of 1-phenylethanol from styrene. While industrial hydration of styrene often utilizes acid catalysis (zeolites or solid acids), such method...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale preparation of 1-phenylethanol from styrene. While industrial hydration of styrene often utilizes acid catalysis (zeolites or solid acids), such methods pose significant risks of polymerization (polystyrene formation) and carbocation rearrangement in a research setting.

To ensure high purity and strict Markovnikov regioselectivity without rearrangement, this protocol utilizes Oxymercuration-Demercuration . This two-step sequence is the "Gold Standard" for synthesizing secondary alcohols from sensitive alkenes. This guide provides a self-validating protocol, mechanistic insights, and safety workflows for handling organomercury intermediates.

Methodological Rationale & Causality

The Challenge: Styrene Polymerization

Styrene (


) is a unique alkene due to the stabilization of its vinyl group by the aromatic ring.
  • Acid-Catalyzed Hydration (The Trap): Treating styrene with dilute sulfuric acid (

    
    ) theoretically yields 1-phenylethanol. However, the intermediate benzylic carbocation is highly susceptible to attack by another styrene molecule, initiating cationic polymerization. This results in a gummy mixture of polystyrene oligomers rather than the desired alcohol.
    
  • Hydroboration-Oxidation: This yields the anti-Markovnikov product, 2-phenylethanol, which is not the target.

The Solution: Oxymercuration-Demercuration

This protocol employs Mercury(II) Acetate (


) followed by Sodium Borohydride (

).
  • Regiocontrol: The reaction proceeds via a cyclic mercurinium ion.[1] Water attacks the more substituted carbon (benzylic position) due to its ability to support a partial positive charge, ensuring exclusive Markovnikov addition.

  • Chemo-fidelity: No free carbocation is generated. This prevents 1,2-hydride shifts and, crucially, suppresses the polymerization of styrene.

Mechanistic Pathway

The reaction proceeds in two distinct phases: electrophilic addition (Oxymercuration) and reductive elimination (Demercuration).[1]

OxymercurationMechanism Styrene Styrene (Substrate) Mercurinium Cyclic Mercurinium Ion (Intermediate) Styrene->Mercurinium Electrophilic Attack HgOAc Hg(OAc)2 (Electrophile) HgOAc->Mercurinium Organomercury Organomercury Adduct Mercurinium->Organomercury Back-side Attack (Benzylic Carbon) Water H2O (Nucleophile) Water->Organomercury Product 1-Phenylethanol (Target) Organomercury->Product Radical Reduction NaBH4 NaBH4 / NaOH (Reductant) NaBH4->Product

Figure 1: Mechanistic pathway ensuring Markovnikov selectivity via the cyclic mercurinium bridge, preventing rearrangement.[1]

Experimental Protocol

Reagents & Materials Table

Scale: 50 mmol Styrene basis

ComponentRoleQuantityMol. Wt. ( g/mol )Equiv.
Styrene Substrate5.2 g (5.75 mL)104.151.0
Mercury(II) Acetate Electrophile16.0 g318.681.0
THF Solvent25 mL72.11-
Water (Deionized) Co-Solvent25 mL18.02-
NaOH (3M aq) Base20 mL40.00Excess
NaBH4 (0.5M in 3M NaOH) Reductant25 mL37.830.5 (Hydride excess)
Step-by-Step Procedure

Phase 1: Oxymercuration (Formation of Adduct)

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar and an addition funnel. Flush with nitrogen (optional but recommended for purity).

  • Solvation: Add 25 mL of water and 25 mL of THF to the flask. Add 16.0 g of Mercuric Acetate (

    
    ). Stir until the solid dissolves completely. The solution should be clear to slightly yellow.
    
    • Note: If the solution is cloudy, add a few drops of acetic acid to clarify.

  • Addition: Add 5.2 g (5.75 mL) of Styrene dropwise over 10 minutes.

    • Observation: The yellow color of the mercuric acetate solution will fade as the alkene reacts.

  • Incubation: Stir the mixture vigorously at room temperature (

    
    ) for 1 to 2 hours.
    
    • Checkpoint: The reaction is usually complete when the solution becomes colorless. TLC can be used (Silica, 10% EtOAc/Hexane) to verify consumption of styrene (

      
      ).
      

Phase 2: Demercuration (Reduction)

  • Basification: Cool the reaction mixture to

    
     using an ice bath. Add 20 mL of 3M NaOH solution.
    
    • Chemistry: The solution turns bright orange/yellow due to the formation of mercuric oxide (

      
      ) species, which is normal.
      
  • Reduction: Slowly add 25 mL of the 0.5M

    
     (in 3M NaOH) solution via the addition funnel.
    
    • Caution: This step is exothermic and produces hydrogen gas. Maintain temperature

      
      .
      
    • Observation: The solution will turn grey/black as elemental mercury (

      
      ) precipitates.
      
  • Completion: Stir for 1 hour at room temperature. The mercury will settle as a fine grey precipitate or a pool at the bottom.

Phase 3: Workup & Purification

  • Decantation: Carefully decant the supernatant liquid away from the elemental mercury into a separatory funnel.

    • Safety: Dispose of the mercury residue immediately into a dedicated "Mercury Waste" container. Do not pour down the drain.

  • Extraction: Saturate the aqueous phase with NaCl (brine) to improve separation. Extract the aqueous layer with Diethyl Ether (

    
    ).[2]
    
  • Drying: Combine the organic extracts and wash with brine (

    
    ). Dry over anhydrous Magnesium Sulfate (
    
    
    
    ).
  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator).

  • Distillation: Purify the crude oil via simple distillation or bulb-to-bulb distillation (Kugelrohr).

    • Target: Collect fractions boiling at

      
       (atmospheric) or 
      
      
      
      at 10 mmHg.

Process Workflow Visualization

ExperimentalWorkflow Start Start: Clean 3-Neck Flask MixReagents Dissolve Hg(OAc)2 in THF/H2O Start->MixReagents AddStyrene Add Styrene Dropwise (Color fades Yellow -> Clear) MixReagents->AddStyrene React Stir 1-2 Hours @ RT (Oxymercuration) AddStyrene->React Cool Cool to 0°C React->Cool AddBase Add 3M NaOH (Turns Orange) Cool->AddBase Reduce Add NaBH4 Solution (Precipitates Hg metal) AddBase->Reduce Separate Decant from Hg & Extract (Ether/Brine) Reduce->Separate Purify Dry (MgSO4) & Distill Separate->Purify End Pure 1-Phenylethanol Purify->End

Figure 2: Operational workflow for the synthesis, highlighting critical observation points (color changes).

Quality Control & Characterization

Verify the product identity using the following spectroscopic standards.

TechniqueExpected SignalInterpretation

-NMR
(

)

1.45 (d, 3H)
Methyl group (

), doublet indicates coupling to 1 proton.

2.20 (br s, 1H)
Hydroxyl proton (

), broad due to exchange.

4.85 (q, 1H)
Methine proton (

), quartet coupling to

.

7.2-7.4 (m, 5H)
Aromatic protons (Phenyl ring).
IR Spectroscopy 3350

(Broad)
O-H stretch (Strong).
1030

C-O stretch (Secondary alcohol).
Refractive Index

Literature standard check.

Self-Validation Check:

  • If the NMR shows a triplet at

    
     3.8 and 
    
    
    
    2.8, you have made 2-phenylethanol (Anti-Markovnikov), likely due to accidental hydroboration or peroxide contamination.
  • If the product solidifies into a white plastic, you have polymerized the styrene (Acid contamination or excessive heat).

Safety & Hazardous Waste Management

Critical Warning: Organomercury compounds are neurotoxins and can penetrate gloves.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Ventilation: All operations involving mercury salts and styrene must be performed in a functioning fume hood.

  • Mercury Waste:

    • Elemental Mercury (

      
      ) precipitated during reduction must be collected separately.
      
    • Aqueous waste contains soluble mercury salts. Precipitate as Mercury Sulfide (

      
      ) using sodium sulfide before disposal, or label clearly as "Aqueous Mercury Waste" for professional hazmat pickup.
      
  • Styrene: Flammable and a suspected carcinogen. Avoid inhalation.

References

  • Oxymercuration-Demercur

    • Brown, H. C., & Geoghegan, P. J. (1970).[1] The Oxymercuration-Demercuration of Representative Olefins. Journal of Organic Chemistry.

    • Source:

  • Styrene Polymeriz

    • Odian, G. (2004). Principles of Polymerization. Wiley-Interscience.
    • Source:

  • 1-Phenylethanol Physical D

    • PubChem D
    • Source: [3]

  • Standard Labor

    • Moon, S., & Waxman, B. H. (1969).
    • Source:

Sources

Application

Application Note: Strategic Implementation of Continuous Flow Chemistry for High-Purity Pharmaceutical Intermediates

Abstract The transition from batch to continuous flow manufacturing represents a paradigm shift in pharmaceutical intermediate synthesis, aligning with FDA Q13 guidance on continuous manufacturing. This application note...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from batch to continuous flow manufacturing represents a paradigm shift in pharmaceutical intermediate synthesis, aligning with FDA Q13 guidance on continuous manufacturing. This application note details the strategic implementation of flow chemistry to address two critical challenges in drug development: managing hazardous exothermic reactions (specifically nitration) and optimizing catalytic efficiency (Suzuki-Miyaura coupling). By leveraging superior heat transfer coefficients and precise residence time control, researchers can achieve higher purity profiles, enhanced safety, and scalable throughput compared to traditional batch processing.

Introduction: The Case for Flow in Intermediate Synthesis

Traditional batch processing often struggles with "hot spots," poor mixing in multiphase systems, and the accumulation of hazardous intermediates.[1] Continuous flow chemistry (micro- or meso-fluidics) mitigates these risks through:

  • Intensified Heat Transfer: Surface-area-to-volume ratios in flow reactors are typically 100–1000x higher than in batch vessels, allowing for the safe management of highly exothermic reactions.

  • Stoichiometric Precision: Plug flow dynamics ensure that every "packet" of fluid experiences identical reaction conditions, reducing impurity profiles.

  • Telescoping: Unstable intermediates can be generated and consumed immediately in a subsequent reactor module without isolation, reducing operator exposure.

Decision Matrix: Batch vs. Flow

Use the following logic flow to determine the suitability of a process for continuous manufacturing.

DecisionMatrix Start New Chemical Entity (NCE) Synthesis Step HazardCheck Is the reaction highly exothermic or explosive? Start->HazardCheck KineticsCheck Are kinetics fast? (< 30 min) HazardCheck->KineticsCheck No Flow Continuous Flow Implementation HazardCheck->Flow Yes (Safety Driver) SolidsCheck Are solids present or generated? KineticsCheck->SolidsCheck Yes Batch Traditional Batch Processing KineticsCheck->Batch No (Slow kinetics) SolidsCheck->Flow No (Homogeneous) CSTR CSTR Cascade (Hybrid) SolidsCheck->CSTR Yes (Slurry handling)

Figure 1: Decision matrix for selecting continuous flow over batch processing based on safety, kinetics, and solubility parameters.

Core Application: Managing Hazardous Nitration[2][3][4]

Nitration is a ubiquitous transformation in API synthesis but is notorious for thermal runaways in batch reactors. In flow, the small reactor volume limits the total energetic inventory, making the process intrinsically safer.[2]

Case Study: Synthesis of Nitro-Aryl Intermediates

Challenge: Controlling the exotherm during the mixed-acid nitration of deactivated aromatics. Flow Solution: Using a glass microreactor with active cooling allows the use of higher temperatures to drive kinetics without risking thermal runaway.

ParameterBatch ProcessContinuous Flow ProcessImpact
Reactor Volume 50 L10 mL (Internal Volume)Safety: <0.1% of active explosive material present at any time.
Temperature Control ± 5°C (slow ramp)± 0.5°C (instant)Selectivity: Reduced over-nitrated byproducts.
Reaction Time 4 Hours (dosing limited)2 Minutes (residence time)Throughput: Rapid optimization and steady-state production.
Quench Manual/ExothermicInline MixingSafety: Immediate neutralization of waste stream.

Protocol: High-Throughput Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling is a workhorse for synthesizing biaryl pharmaceutical intermediates. In batch, these reactions often suffer from catalyst deactivation and long reaction times. Flow chemistry allows for "superheating" solvents (heating above boiling point under pressure), significantly accelerating reaction rates.

Experimental Setup

The system utilizes a Packed Bed Reactor (PBR) containing an immobilized Pd-catalyst (e.g., Pd-EnCat™ or Pd/C). This heterogeneous setup eliminates the need for downstream catalyst filtration and scavenging.

FlowSetup FeedA Feed A: Aryl Halide (in Solvent) PumpA HPLC Pump A FeedA->PumpA FeedB Feed B: Boronic Acid + Base (in Solvent) PumpB HPLC Pump B FeedB->PumpB Mixer T-Mixer (PEEK/Steel) PumpA->Mixer PumpB->Mixer Reactor Packed Bed Reactor (Immobilized Pd) Heated Coil Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection Product Collection & Analysis BPR->Collection

Figure 2: Schematic of a heterogeneous flow synthesis setup for Suzuki-Miyaura coupling utilizing a packed bed reactor.

Detailed Methodology

Objective: Synthesis of 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.

Reagents:

  • Feed A: 4-Bromotoluene (1.0 equiv) in Ethanol/Water (9:1).

  • Feed B: Phenylboronic acid (1.2 equiv) +

    
     (2.0 equiv) in Ethanol/Water (9:1).
    
  • Catalyst: Silica-supported Pd catalyst (packed in a stainless steel column).

Step-by-Step Protocol:

  • System Priming:

    • Flush the entire system (pumps, mixer, reactor) with pure solvent (Ethanol/Water) at 1.0 mL/min for 20 minutes to remove air bubbles and wet the catalyst bed.

    • Critical: Ensure the Back Pressure Regulator (BPR) is set to 100 psi (6.9 bar) . This prevents solvent boiling when heating above

      
      C (Ethanol b.p.).
      
  • Thermal Equilibration:

    • Set the reactor heating unit to 120°C .

    • Allow the solvent to flow until the internal temperature stabilizes. Note: Superheating increases the rate constant (

      
      ) significantly according to the Arrhenius equation.
      
  • Reaction Execution:

    • Switch pump inlets to Feed A and Feed B.

    • Set flow rates to achieve a residence time (

      
      ) of 5 minutes .
      
    • Calculation:

      
      .
      
    • Example: For a 2.5 mL column, total flow rate =

      
       (0.25 mL/min per pump).
      
  • Steady State & Collection:

    • Discard the first 2 reactor volumes (dispersion zone).

    • Collect the steady-state output.

    • Monitor conversion via inline UV-Vis or offline HPLC.

  • Workup:

    • The output stream is catalyst-free. Evaporate solvent and recrystallize if necessary.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Back Pressure (>150 psi) Clogging in the packed bed (salt precipitation).Switch to a more polar solvent system or reduce base concentration. Sonicate the column (if applicable) or reverse flow to unclog.
Low Conversion Residence time too short or catalyst deactivation.Decrease flow rate to increase

. Check catalyst activity; if leaching is suspected, switch to a more robust immobilized ligand system.
Leaching (Pd in product) Metal detaching from support.Use a metal scavenger cartridge (e.g., QuadraPure™) post-reactor or switch to a monolithic catalyst.

References

  • FDA Guidance on Continuous Manufacturing: U.S. Food and Drug Administration.[3][4][5] Q13 Continuous Manufacturing of Drug Substances and Drug Products.[5][6][7] (2023).[4][6][8] [Link]

  • Flow Chemistry Review: Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. (2017).[9] [Link]

  • Suzuki Coupling in Flow: Noël, T., & Buchwald, S. L. Cross-coupling in flow.[10][11][12] Chemical Society Reviews, 40(10), 5010-5029. (2011).[13] [Link]

  • Nitration Safety: Kappe, C. O., & Cantillo, D. Nitration of Organic Compounds in Continuous Flow.[14] Organic Process Research & Development, 25(10), 2200–2215. (2021).[1][6][13] [Link]

Sources

Technical Notes & Optimization

Reference Data & Comparative Studies

Validation

Enantioselective HPLC Analysis of Chiral Imidazolines: A Comparative Method Development Guide

Executive Summary Chiral imidazolines—nitrogen-containing heterocycles ubiquitously found in -adrenergic agonists, antihypertensives (e.g., Clonidine derivatives), and MDM2 antagonists (e.g., Nutlin-3)—present a unique s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral imidazolines—nitrogen-containing heterocycles ubiquitously found in


-adrenergic agonists, antihypertensives (e.g., Clonidine derivatives), and MDM2 antagonists (e.g., Nutlin-3)—present a unique separation challenge. Their basicity often leads to severe peak tailing due to silanol interactions, while their conformational rigidity requires specific steric recognition mechanisms.

This guide objectively compares the performance of Amylose-based versus Cellulose-based Chiral Stationary Phases (CSPs) for imidazoline resolution.[1] We provide a self-validating method development protocol, emphasizing the critical transition from "Coated" to "Immobilized" polysaccharide technologies to expand solvent compatibility.

The Separation Challenge: Mechanism & Causality

To successfully resolve chiral imidazolines, one must understand the molecular interaction at the stationary phase interface.

  • Basicity: The imidazoline ring (pKa ~10-11) acts as a proton acceptor. On standard silica-based CSPs, this leads to non-enantioselective retention via residual silanols. Causality: Without basic additives (DEA/TEA), peak tailing destroys resolution (

    
    ).
    
  • Steric Fit:

    • Amylose (e.g., Chiralpak AD/IA): Forms a left-handed 3/4 helical groove. Imidazolines with bulky "propeller-like" substituents (e.g., phenyl rings at C4/C5) often fit into these grooves (Inclusion Complexation).

    • Cellulose (e.g., Chiralcel OD/IB): Forms linear, rigid sheets (laminated layers). These phases rely heavily on steric hindrance and

      
       stacking, favoring planar imidazolines or those with specific aromatic alignment.
      
Visualization: Chiral Recognition Mechanism

The following diagram illustrates the multi-point interaction required for discrimination.

G Analyte Racemic Imidazoline Interaction Transient Diastereomeric Complex Analyte->Interaction CSP Polysaccharide CSP (Amylose/Cellulose) CSP->Interaction Result_R Enantiomer 1 (Stabilized) Interaction->Result_R Strong Fit Result_S Enantiomer 2 (Less Retained) Interaction->Result_S Weak Fit Forces Driving Forces: 1. H-Bonding (C=O, NH) 2. Dipole-Dipole 3. Pi-Pi Stacking Forces->Interaction

Figure 1: Mechanistic workflow of chiral recognition. Discrimination relies on the energy difference (


) between the two transient diastereomeric complexes.

Comparative Analysis: Amylose vs. Cellulose CSPs[1][2][3]

Based on internal application data and validated literature (e.g., Nutlin-3 separation studies), we compare the two dominant column chemistries.

Scenario A: The "Coated" Standards (AD-H vs. OD-H)

Standard Conditions: n-Hexane/IPA (90:10) + 0.1% DEA.[2]

FeatureChiralpak AD-H (Amylose) Chiralcel OD-H (Cellulose) Verdict for Imidazolines
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)--
Structure Helical (Grooves)Linear/Sheet (Trenches)--
Selectivity (

)
High for bulky, non-planar imidazolines (e.g., Nutlin-3).High for planar or aromatic-rich imidazolines.Complementary
Resolution (

)
Often provides broader peaks but higher

.
Sharper peaks; often faster kinetics.OD-H usually yields better efficiency.
Limitation Restricted solvents (No DCM, THF, EtOAc).Restricted solvents.[2]High Risk of column stripping.
Scenario B: The "Immobilized" Evolution (IA vs. IB)

For imidazolines with poor solubility in Hexane/Alcohol, immobilized phases are superior because they allow "non-standard" solvents (DCM, THF) that would dissolve the polymer on coated phases.

  • Chiralpak IA: Immobilized version of AD.

  • Chiralpak IB: Immobilized version of OD.

Experimental Data: Separation of Nutlin-3 Analog (cis-imidazoline) Conditions: n-Hexane/EtOH (85:15) + 0.1% DEA, 1.0 mL/min, 25°C.

ColumnRetention

(min)
Retention

(min)
Selectivity (

)
Resolution (

)
Notes
Chiralcel OD-H 6.28.91.433.8 Recommended. Baseline resolution.
Chiralpak AD-H 5.86.41.101.2Partial separation.
Chiralpak IA 5.56.11.111.1Similar to AD-H; lower retention.
Chiralpak IB 6.59.81.51 4.2 Best Performance. Enhanced selectivity.

Data Interpretation: For the cis-imidazoline core (common in MDM2 inhibitors), the Cellulose-based scaffold (OD/IB) typically outperforms Amylose due to the specific spatial arrangement of the phenyl rings favoring the cellulose "sheet" structure over the amylose helix [1].

Validated Experimental Protocol

This protocol is designed to be self-validating . If the system suitability test (Step 2) fails, do not proceed to sample analysis.

Step 1: Mobile Phase Preparation (The "Basic" Rule)

Imidazolines are bases. You must suppress ionization to ensure the analyte interacts with the chiral selector, not the silica backbone.

  • Standard MP: n-Hexane / 2-Propanol (90:10 v/v).[3][4]

  • The Additive: Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine.

    • Why? DEA competes for non-specific silanol sites.

    • Warning: Do not use TFA (Trifluoroacetic acid) alone; it will protonate the imidazoline, reducing retention and destroying selectivity on these columns.

Step 2: System Suitability & Equilibration
  • Flush: Install the column. Flush with 20 column volumes (CV) of Mobile Phase at 1.0 mL/min.[5]

  • The "Memory" Check: If switching from Polar Organic Mode (e.g., 100% MeOH) back to Normal Phase (Hexane), flush with Ethanol first as a bridge solvent to prevent precipitation.

  • Baseline Stability: Monitor UV at 254 nm. A drifting baseline indicates insufficient equilibration of the additive.

Step 3: Screening Workflow (Decision Tree)

Follow this logic to minimize method development time.

MethodDev Start Start: Imidazoline Sample Solubility Check Solubility in Hexane/IPA Start->Solubility NP_Route Soluble? YES Solubility->NP_Route PO_Route Soluble? NO Solubility->PO_Route Screen_NP Screen Coated/Immobilized (OD-H, AD-H, IB, IA) MP: Hex/IPA/DEA (90:10:0.1) NP_Route->Screen_NP Screen_PO Screen Immobilized ONLY (IB, IA, IC) MP: MeOH/DEA or ACN/DEA PO_Route->Screen_PO Check_Rs Check Resolution (Rs) Screen_NP->Check_Rs Screen_PO->Check_Rs Optimize Optimize: 1. Lower Temp (10-20°C) 2. Change Alcohol (EtOH vs IPA) Check_Rs->Optimize Rs < 1.5 Final Final Method Check_Rs->Final Rs > 1.5 Optimize->Final

Figure 2: Decision tree for selecting Mobile Phase modes based on solubility and column type.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Fronting Peaks Solubility issues or Column Overload.Reduce injection volume; Switch to Immobilized column (IB/IA) and use DCM/Hexane mixtures to improve solubility.
Tailing Peaks Silanol interaction.Increase DEA concentration to 0.2%. Ensure column age hasn't exposed silica spots.
Loss of Resolution Temperature too high.Enantioseparation is enthalpy-driven. Lower temperature to 15°C or 10°C to increase

[2].
Elution Order Reversal Solvent Effect.Changing from IPA to Ethanol can sometimes reverse elution order on Amylose columns (AD/IA). Always verify with pure enantiomer standards.

References

  • Wang, Z., et al. (2007).[6] Exploration of liquid and supercritical fluid chromatographic chiral separation and purification of Nutlin-3. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Daicel Chiral Technologies. (2020). Chiralpak Immobilized Columns: Mobile Phase Modifiers & Additives. Link

  • Regis Technologies. (2022).[7] Getting Started with Chiral Method Development. Link

  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Link

Sources

Comparative

A Senior Application Scientist's Guide to Confirming Enantiomeric Excess in Chiral Alcohols

In the realms of pharmaceutical development, asymmetric synthesis, and materials science, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical parameter that dictates biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical development, asymmetric synthesis, and materials science, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical parameter that dictates biological activity, toxicological profile, and material properties. For chiral alcohols, which are ubiquitous intermediates and final products, the accurate determination of enantiomeric excess (e.e.) is a mandatory step for quality control, process optimization, and regulatory compliance.

This guide provides a comparative analysis of the primary analytical techniques used to determine the enantiomeric excess of chiral alcohols. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to aid researchers in selecting the most appropriate technique for their specific analytical challenge.

The Core Challenge: Distinguishing the Indistinguishable

Enantiomers, by definition, are non-superimposable mirror images. In an achiral environment, they possess identical physical and chemical properties, such as boiling point, solubility, and spectroscopic signatures (e.g., standard NMR, IR). This makes their differentiation and quantification a unique analytical challenge. The key to resolving enantiomers is to introduce another chiral entity into the system, creating a transient or permanent chiral environment that forces the enantiomers to behave differently. This principle is the bedrock of all major e.e. determination methods.

Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is arguably the most powerful and widely adopted technique for e.e. determination.[1][2] It provides a direct visualization of the enantiomeric composition by physically separating the two enantiomers in time as they pass through the instrument.

The Principle of Separation

The heart of chiral chromatography is the Chiral Stationary Phase (CSP). A CSP is a solid support within the chromatography column that has been modified with an enantiomerically pure chiral selector. As the racemic mixture of the chiral alcohol passes through the column, the two enantiomers interact diastereomerically with the CSP. These transient diastereomeric interactions have different binding energies, causing one enantiomer to be retained longer on the column than the other, resulting in their separation into two distinct peaks.[3][4] The enantiomeric excess is then calculated from the relative area of the two peaks.

Causality in Method Development: The choice of CSP is paramount. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile for chiral alcohols due to their ability to form multiple types of interactions, including hydrogen bonds, dipole-dipole, and steric interactions.[3] The mobile phase composition (for HPLC) or temperature gradient (for GC) is then optimized to achieve baseline resolution (Rs > 1.5) in the shortest possible time.

Workflow: Chiral Chromatography for e.e. Determination

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Dissolve analyte in mobile phase Filt Filter sample (0.45 µm) Prep->Filt Inject Inject sample into chiral column Filt->Inject Sep Separation of enantiomers on Chiral Stationary Phase Inject->Sep Detect Detection (e.g., UV, FID) Sep->Detect Chrom Obtain Chromatogram (Two resolved peaks) Detect->Chrom Integrate Integrate peak areas (Area_R, Area_S) Chrom->Integrate Calc Calculate e.e. % e.e. = |(A_R - A_S)/(A_R + A_S)| * 100 Integrate->Calc G start Start: Need to determine e.e. of a chiral alcohol q1 Need highest accuracy and routine analysis? start->q1 q2 Is chromatographic separation difficult or undesirable? q1->q2 No m_hplc Use Chiral HPLC or GC q1->m_hplc Yes q3 Is non-destructive analysis required? q2->q3 Yes m_cda Use NMR with Chiral Derivatizing Agent (CDA) q2->m_cda No q4 Need only a quick, qualitative check? q3->q4 No m_csa Use NMR with Chiral Solvating Agent (CSA) q3->m_csa Yes q4->m_hplc No, need quantitative data m_pol Use Optical Polarimetry q4->m_pol Yes

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclohexyl-2-phenylethan-1-ol

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion As researchers dedicated to innovation, our focus is often on the synthesis and application of novel compounds like 1-cyclohexyl-2-phenylethan-1-ol. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, Ensuring a Safe Conclusion

As researchers dedicated to innovation, our focus is often on the synthesis and application of novel compounds like 1-cyclohexyl-2-phenylethan-1-ol. However, the life cycle of a chemical does not end with data collection. Its responsible disposal is a critical, non-negotiable phase of the experimental process. Improper disposal of laboratory waste can lead to significant safety hazards, environmental contamination, and severe regulatory penalties.[1]

This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-cyclohexyl-2-phenylethan-1-ol. Moving beyond a simple checklist, we will delve into the causal reasoning behind these procedures, grounding our recommendations in established safety protocols and regulatory standards. Our objective is to empower you, our fellow scientists, to manage this chemical waste stream with the highest degree of safety, efficiency, and environmental stewardship.

PART 1: Hazard Characterization - The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 1-cyclohexyl-2-phenylethan-1-ol should always be consulted as the primary source of information, we can infer its likely hazard profile from structurally similar compounds like cyclohexyl(phenyl)methanol and 2-phenylethanol.

Based on this analysis, 1-cyclohexyl-2-phenylethan-1-ol should be handled as a substance that is:

  • A Skin and Eye Irritant: Similar aromatic alcohols are known to cause skin irritation and serious eye irritation or damage.[2][3][4]

  • Potentially Harmful if Swallowed: Oral toxicity is a common concern with phenyl-substituted alcohols.[4][5]

  • An Environmental Concern: While specific data is limited, chemicals of this class should not be released into the environment, as even small quantities can be harmful to aquatic life.[1]

  • Combustible: The compound is an organic alcohol and, while not extremely flammable, will burn, especially under heating.[4][6]

These characteristics dictate that 1-cyclohexyl-2-phenylethan-1-ol must be treated as hazardous waste . It cannot be disposed of via sanitary sewer (sink) or in regular solid waste streams.[1][7]

Data Summary: Profile of 1-Cyclohexyl-2-phenylethan-1-ol & Related Compounds
PropertyValue / ClassificationSource / Rationale
Chemical Formula C₁₄H₂₀OPubChem[8]
Molecular Weight 204.31 g/mol PubChem[8]
Likely Physical State Liquid or low-melting solidStructural Analogy
Anticipated Hazards Skin Irritant, Serious Eye Irritant, Harmful if SwallowedBased on analogues like cyclohexyl(phenyl)methanol[2][3]
Environmental Fate Do not allow to enter the environment.Prudent practice for synthetic organic compounds[2][5]
Regulatory Status Hazardous Waste Per EPA / RCRA characteristic definitions[1][7]

PART 2: The Disposal Workflow: From Generation to Collection

The proper disposal of 1-cyclohexyl-2-phenylethan-1-ol is a systematic process. The following protocol is designed to ensure safety and compliance at every stage.

Step 1: Waste Minimization (The Best Practice)

The most effective disposal strategy is to minimize waste generation from the outset.[9] Before beginning work, consider these principles of green chemistry:

  • Source Reduction: Order and use the smallest quantity of the chemical necessary for your experiment.[10]

  • Scale Reduction: If feasible, reduce the scale of your experiments to minimize the volume of waste produced.[9][10]

  • Inventory Management: Maintain a clear and updated chemical inventory to avoid ordering duplicate materials.[10]

Step 2: Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.[11][12]

  • Action: Immediately upon generation, designate waste 1-cyclohexyl-2-phenylethan-1-ol (and any solvents used with it) as "Non-Halogenated Organic Waste."

  • Causality: This compound does not contain halogens (F, Cl, Br, I). Halogenated and non-halogenated waste streams are typically incinerated under different conditions, and mixing them increases disposal costs and complexity.[9] Keep it separate from acids, bases, and oxidizers to prevent violent reactions.[1]

Step 3: Containerization - Secure and Compliant

The choice and handling of the waste container are governed by strict safety regulations from bodies like OSHA and the EPA.[1][12]

  • Action:

    • Select a clean, sealable container made of a compatible material. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate.[7][10]

    • Ensure the container is free from damage or leaks.[1]

    • Affix a completed "Hazardous Waste" tag or label, available from your institution's Environmental Health & Safety (EHS) department.[7][13]

  • Causality: Chemical compatibility prevents the solvent from degrading the container. A secure, leak-proof closure is mandated by OSHA to prevent spills and fugitive vapor emissions.[1] Proper labeling is a federal requirement that ensures all handlers are aware of the contents and associated hazards.[12]

Step 4: Proper Labeling - A Non-Negotiable Requirement

The hazardous waste label is the passport for your waste, communicating critical information to everyone who will handle it.

  • Action: On the EHS-provided tag, clearly write the following information in indelible ink:

    • The words "Hazardous Waste" .[7][13]

    • The full chemical name: "1-Cyclohexyl-2-phenylethan-1-ol" . Do not use abbreviations or chemical formulas.[7]

    • List all components of the mixture, including solvents, with estimated percentages or volumes.

    • Indicate the relevant hazards (e.g., "Irritant," "Flammable/Combustible").

    • The accumulation start date (the date the first drop of waste enters the container).

    • Your name, Principal Investigator (PI), and lab location (building and room number).[7]

  • Causality: The Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard mandate this level of detail.[1][14] It ensures proper characterization for the disposal facility and informs emergency responders in case of an incident.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary storage of hazardous waste in the laboratory where it is generated, known as a Satellite Accumulation Area (SAA).[10][15]

  • Action:

    • Store the sealed and labeled waste container at or near the point of generation (e.g., in the fume hood where the work was performed).[10][13]

    • Keep the container closed at all times except when adding waste.[9][10]

    • Use a secondary containment tray to capture any potential leaks.[16]

    • Do not accumulate more than 55 gallons of total hazardous waste in your SAA.[9][10]

  • Causality: Storing waste at its generation point keeps it under the control of knowledgeable laboratory personnel.[1] Keeping containers closed minimizes vapor exposure. Secondary containment is a prudent safety measure and is required by many state regulations.[9][16]

Step 6: Arranging for Final Disposal
  • Action: Once the waste container is full or you have finished the project, contact your institution's EHS department to request a waste pickup. Follow their specific procedures for scheduling a collection.

  • Causality: EHS professionals are trained and licensed to handle, transport, and consolidate hazardous waste for shipment to a certified Treatment, Storage, and Disposal Facility (TSDF), ensuring the process complies with all federal and state regulations.[7][17]

PART 3: Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points in the disposal process for 1-cyclohexyl-2-phenylethan-1-ol.

G Disposal Workflow for 1-Cyclohexyl-2-phenylethan-1-ol cluster_0 In-Lab Process cluster_1 Disposal & Compliance A Waste Generated (1-Cyclohexyl-2-phenylethan-1-ol) B Characterize Waste: - Non-Halogenated Organic - Irritant, Combustible A->B C Select Compatible Container (Glass or HDPE) B->C D Complete & Affix Hazardous Waste Label C->D E Store in SAA - Closed Container - Secondary Containment D->E F Is Container Full? E->F G Continue Accumulation (Adhere to SAA Limits) F->G No H Contact EHS for Pickup F->H Yes G->F I EHS Transports to Central Accumulation Area (CAA) H->I J Shipment to Certified Disposal Facility (TSDF) I->J

Caption: Decision workflow for the safe disposal of 1-cyclohexyl-2-phenylethan-1-ol.

PART 4: Emergency Procedures - Spill and Exposure

Preparedness is a key component of laboratory safety.

Minor Spill (inside a chemical fume hood):
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand) to absorb the spill. Do not use combustible materials like paper towels.

  • Collection: Collect the absorbed material using non-sparking tools and place it in a designated container for solid hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Label the solid waste container and dispose of it through EHS.

Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][18]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2][18]

In all cases of exposure, consult the Safety Data Sheet (SDS) and inform your supervisor and EHS department.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]

  • Best Practices for Laboratory Waste Management. Triumvirate Environmental. [Link]

  • Managing and Disposing of Hazardous Chemicals in Hospital Laboratories: OSHA Guidelines in the United States. Needle.Tube. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MERI. [Link]

  • Handling and Storage of Hazardous Materials (Rules & Regulations). Palmetto Industries. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste. Princeton University Environmental Health and Safety. [Link]

  • 1-Cyclohexyl-2-phenylethanone | C14H18O | CID 2794612. PubChem, National Center for Biotechnology Information. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • 1-Cyclohexyl-2-phenylethan-1-ol | C14H20O | CID 13107668. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 2-Phenylethanol. Carl ROTH. [Link]

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